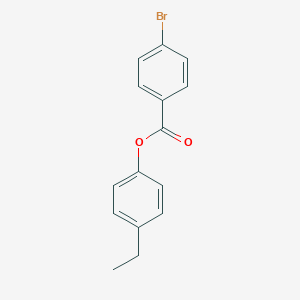

4-Ethylphenyl 4-bromobenzoate

Description

Contextualization within Aromatic Ester Chemistry and Liquid Crystalline Systems

4-Ethylphenyl 4-bromobenzoate (B14158574) belongs to the class of aromatic esters. These molecules are characterized by the presence of an ester group (–COO–) that links two aromatic (benzene) rings. This structure is fundamental to the formation of liquid crystal phases. mdpi.comsemanticscholar.org The rigid, rod-like geometry of the aromatic core, provided by the phenyl benzoate (B1203000) structure, is a key prerequisite for the long-range orientational order that defines liquid crystals. scirp.orgresearchgate.net

Significance of Benzoate Derivatives as Mesogens

Benzoate derivatives are a well-established and significant class of mesogens due to their inherent structural advantages. derpharmachemica.comresearchgate.net The phenyl benzoate core is a common building block in the design of liquid crystalline materials. acs.orgresearchgate.net The reasons for their prevalence include:

Molecular Anisotropy: The elongated and rigid shape of the benzoate structure leads to significant anisotropy in physical properties, which is essential for liquid crystallinity.

Chemical Stability: The ester linkage is generally stable, allowing for the synthesis and application of these materials under various conditions. mdpi.com

Tunability: The properties of benzoate-based mesogens can be finely tuned by attaching different chemical groups (terminal groups) to the ends of the aromatic core. figshare.comtandfonline.com These modifications can influence transition temperatures, the type of mesophase formed, and other physical properties like dielectric anisotropy. rsc.orgmdpi.com

The presence of terminal groups is a critical factor in determining the mesomorphic behavior of a molecule. tandfonline.com For instance, the length and polarity of these groups can affect intermolecular forces, which in turn influences the stability and range of the liquid crystal phase. tandfonline.com In the case of 4-Ethylphenyl 4-bromobenzoate, the terminal substituents are an ethyl group (–CH₂CH₃) and a bromine atom (–Br).

Research Rationale and Scope for this compound

The specific structure of this compound makes it a subject of interest for understanding structure-property relationships in liquid crystals. Research into this and similar molecules is driven by the desire to create materials with specific, predictable properties for applications in displays, sensors, and other optical technologies. uni-halle.dersc.org

The rationale for studying this particular compound centers on the influence of its unique terminal groups:

Ethyl Group (–C₂H₅): The ethyl group is a relatively short, flexible alkyl chain. Its size and conformation can impact the packing of the molecules and influence the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

Bromine Atom (–Br): The bromine atom is a halogen, which introduces significant polarity and high electron density to one end of the molecule. Halogen bonding can introduce specific intermolecular interactions that affect the stability and type of mesophase. tandfonline.com The incorporation of halogens is a known strategy to modify the mesomorphic properties of liquid crystals. tandfonline.comresearchgate.net

By systematically studying compounds like this compound, researchers can gather data on how specific structural modifications—such as the interplay between a small alkyl group and a terminal halogen—affect the delicate balance of forces that governs liquid crystal phase formation. This knowledge is crucial for the rational design of new materials for advanced technological applications.

Compound Data

Below are tables detailing the properties and identifiers for the chemical compounds mentioned in this article.

Table 1: Physical and Chemical Properties of this compound Data for this compound is not widely available in public databases, reflecting its status as a specific research compound rather than a common commercial product. The properties of its constituent precursor, Ethyl 4-bromobenzoate, are provided for reference.

Ethyl 4-bromobenzoate| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrO₂ | nih.gov |

| Molecular Weight | 229.07 g/mol | nih.gov |

| Form | Liquid | |

| Boiling Point | 131 °C at 14 mmHg | |

| Density | 1.403 g/mL at 25 °C |

| Refractive Index | n20/D 1.544 | |

Table 2: Compound Names and Identifiers

| Compound Name | Synonyms | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 4-bromobenzoic acid, 4-ethylphenyl ester | C₁₅H₁₃BrO₂ | N/A |

| Ethyl 4-bromobenzoate | 4-Bromobenzoic acid ethyl ester; Ethyl p-bromobenzoate | C₉H₉BrO₂ | 5798-75-4 nih.gov |

| 4-Bromobenzoic acid | p-Bromobenzoic acid | C₇H₅BrO₂ | 586-76-5 |

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-bromobenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3 |

InChI Key |

CAFLBGUDIJJNIM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Mesophase Behavior and Structure Mesomorphic Property Correlations of 4 Ethylphenyl 4 Bromobenzoate

Nematic Liquid Crystalline Phase Investigations

The nematic (N) phase is the least ordered of the liquid crystal phases, characterized by long-range orientational order of the molecules but no long-range positional order. The tendency of a compound to form a nematic phase is intrinsically linked to its molecular architecture.

Molecular Design Principles for Nematic Mesogens

The formation of a nematic phase is largely dependent on the molecule possessing a sufficiently anisotropic geometry, typically a rigid, elongated core. For benzoate (B1203000) esters, the core consists of two phenyl rings linked by the ester group (-COO-). This core structure provides the necessary rigidity.

Key molecular features that promote nematic phase formation include:

Aromatic Core: The biphenyl-like core of 4-Ethylphenyl 4-bromobenzoate (B14158574) provides significant rigidity and polarizability, which are essential for the anisotropic intermolecular interactions that stabilize the nematic phase.

Aspect Ratio: A high length-to-breadth ratio is a primary driver for nematic phase formation.

Influence of Terminal and Lateral Substituents on Nematicity

Terminal groups attached to the rigid core have a profound effect on the stability and temperature range of the nematic phase. In 4-Ethylphenyl 4-bromobenzoate, the terminal substituents are an ethyl group (-CH₂CH₃) and a bromine atom (-Br).

Terminal Ethyl Group: Short alkyl chains like the ethyl group are known to lower the melting point of the crystal phase without significantly disrupting the nematic order. This can broaden the temperature range over which the nematic phase is stable. However, increasing the length of the alkyl chain can sometimes suppress the nematic phase in favor of more ordered smectic phases. In homologous series of some benzoate esters, shorter alkyl chains tend to favor the formation of a nematic phase. derpharmachemica.com

Terminal Bromo Substituent: The bromine atom is a polarizable and electron-withdrawing group. Its presence increases the dipole moment across the short molecular axis and enhances intermolecular attractions. This can lead to an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), thereby stabilizing the nematic phase. The effect of a terminal halogen substituent on mesomorphism is well-documented, often leading to higher thermal stability of the mesophase. researchgate.net

The combination of a short ethyl chain and a terminal bromo group is expected to result in a compound that exhibits a nematic phase over a practical temperature range. The ethyl group helps to maintain a lower melting point, while the bromine atom stabilizes the nematic ordering.

Smectic Liquid Crystalline Phase Characterization

Smectic (Sm) phases are more ordered than nematic phases, with the molecules arranged in layers. The formation of smectic phases is also highly dependent on molecular structure.

Factors Promoting Smectic Mesophase Formation

The tendency to form smectic phases is enhanced by factors that promote layered arrangements. These include:

Strong Lateral Interactions: Interactions between the sides of the molecules, such as dipole-dipole interactions and van der Waals forces, favor the formation of layers. The polar ester linkage and the bromo substituent in this compound can contribute to these lateral attractions.

Micro-segregation: As the length of terminal alkyl chains increases in a homologous series, there is a greater tendency for the molecules to segregate into layers of aromatic cores and aliphatic chains. While the ethyl group is short, this effect becomes more pronounced with longer chains, often leading to the appearance of smectic phases in higher homologues. For example, in some ester homologous series, smectic phases commence with longer alkyl chains (e.g., dodecyl). derpharmachemica.com

Molecular Shape: A less linear or more "lath-like" shape can sometimes favor smectic ordering.

For this compound, the relatively short ethyl group may not be sufficient to induce strong smectic ordering on its own. However, the polar interactions from the ester and bromo groups could potentially lead to the formation of a smectic A (SmA) or smectic C (SmC) phase, where the molecules are arranged in layers and are, respectively, perpendicular or tilted with respect to the layer planes. In related series, the introduction of a halogen atom has been shown to induce smectogenic behavior. researchgate.net

Thermal Transition Analysis and Phase Stability

The stability and type of mesophases are determined by thermodynamic factors, which are experimentally measured using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Enantiotropic Mesophase Characteristics

A liquid crystalline phase is termed "enantiotropic" if it is thermodynamically stable and can be observed on both heating and cooling cycles. This is in contrast to a "monotropic" phase, which is only observed on cooling from the isotropic liquid and is metastable with respect to the crystalline phase.

For a compound like this compound to exhibit an enantiotropic nematic phase, the following transitions would be observed upon heating: Crystal (Cr) → Nematic (N) → Isotropic (I)

Upon cooling, the reverse transitions would occur: Isotropic (I) → Nematic (N) → Crystal (Cr)

The presence of enantiotropic phases is generally favored by molecular structures that lead to a wide temperature range between the melting point and the clearing point. The combination of the ethyl group, which tends to lower the melting point, and the bromo substituent, which can increase the clearing point, makes it plausible that this compound would exhibit an enantiotropic nematic phase. researchgate.netrsc.org Should a smectic phase also be present, the transition sequence might look like this: Cr → Smectic → Nematic → I

The following table provides a hypothetical representation of thermal data for a compound with the structural characteristics of this compound, based on trends observed in similar liquid crystal series.

Table 1: Hypothetical Thermal Transition Data for this compound

| Transition | Temperature (°C) on Heating | Enthalpy (ΔH, kJ/mol) on Heating | Temperature (°C) on Cooling | Enthalpy (ΔH, kJ/mol) on Cooling | |

|---|---|---|---|---|---|

| Cr → N | ~ 80-100 | ~ 20-30 | N → Cr | ~ 60-80 | ~ -20 to -30 |

| N → I | ~ 110-130 | ~ 0.5-1.5 | I → N | ~ 110-130 | ~ -0.5 to -1.5 |

Note: The data in this table is illustrative and based on general trends for calamitic liquid crystals. Actual experimental values would be required for confirmation.

Effect of Molecular Architecture on Mesophase Thermal Stability

The thermal stability of liquid crystal (LC) mesophases is intricately linked to the molecule's architecture, including its rigidity, linearity, and the nature of its terminal and lateral substituents. For calamitic (rod-like) mesogens such as this compound, the molecular structure is paramount in determining the temperature range over which mesophases are stable. Key structural elements influencing thermal stability are the rigid core, the flexible terminal groups, and any lateral substituents.

The molecular architecture of this compound consists of a central biphenyl (B1667301) core connected by an ester linkage, a terminal ethyl group, and a lateral bromine atom. The stability of its potential mesophases is a result of a delicate balance of intermolecular forces, which are directly influenced by these features.

Rigid Core: The biphenyl benzoate core provides the necessary rigidity and anisotropy for liquid crystal formation. A longer and more rigid core generally leads to higher mesophase stability and increased clearing points (the temperature at which the material becomes an isotropic liquid). mdpi.com The ester linking group contributes to the core's polarity and polarizability, enhancing intermolecular attractions and thus stabilizing the mesophase.

Terminal Ethyl Group: The terminal alkyl chain, in this case, an ethyl (-CH₂CH₃) group, plays a crucial role. The length of the terminal alkyl chain significantly affects the melting point and the type and stability of the mesophase. In homologous series of liquid crystals, increasing the chain length often leads to a decrease in the nematic-isotropic transition temperature. semanticscholar.org However, it can also promote the formation of more ordered smectic phases. The flexibility of the ethyl group can lower the melting point compared to a simple methyl or hydrogen substituent, potentially widening the mesomorphic range. Studies on other liquid crystal systems have shown that flexible end chains can lead to a higher mesomorphic thermal range. beilstein-journals.org

Lateral Bromo Substituent: The bromine atom is a lateral substituent on one of the phenyl rings. Such lateral groups increase the breadth of the molecule, which can disrupt the parallel packing of the molecules. This disruption typically leads to a decrease in the clearing temperature and thus reduces the thermal stability of the mesophase. The high electronegativity and polarizability of the bromine atom also introduce strong dipole moments, which can alter the intermolecular forces and favor specific molecular arrangements, though the steric hindrance is often the dominant effect in reducing thermal stability.

Table 1: General Structure-Property Relationships for Mesophase Thermal Stability

| Molecular Feature | General Effect on Mesophase Thermal Stability | Rationale |

|---|---|---|

| Rigid Core Length | Increases with length | Enhances molecular anisotropy and intermolecular attractions. mdpi.com |

| Flexible Terminal Chain Length | Varies; often decreases nematic stability but can promote smectic phases | Affects melting point and molecular packing efficiency. semanticscholar.org |

| Lateral Substituents | Generally decreases stability | Steric hindrance disrupts molecular packing. |

| Polar Linking Groups (e.g., Ester) | Generally increases stability | Enhances dipole-dipole interactions. |

Spherulitic Crystallization Behavior in Cholesteryl and Phenyl Esters

Spherulites are spherical, semi-crystalline structures that can form when a substance crystallizes from a melt or a solution. They are composed of radially growing crystalline lamellae or fibrils. This crystallization habit is common in a wide range of materials, including polymers, minerals, and molecular crystals, including some liquid crystals. researchgate.net

Both cholesteryl esters and certain phenyl esters are known to form spherulites upon cooling from their liquid or liquid crystalline states. scribd.comacs.org However, the specifics of their formation and morphology can differ based on their distinct molecular structures.

Cholesteryl Esters: Cholesteryl esters, such as cholesteryl myristate or oleate, are well-documented for their complex phase behavior, often exhibiting multiple liquid crystal phases (cholesteric and smectic) upon cooling before finally crystallizing. nih.gov The bulky, non-planar steroid core of cholesterol derivatives leads to unique packing constraints. When cooled from the cholesteric or smectic A phase, they frequently form spherulites. researchgate.net These spherulites often display characteristic optical textures under a polarizing microscope, such as a "Maltese cross" pattern, resulting from the radial alignment of the birefringent crystalline fibrils. The physical state and phase behavior of cholesteryl esters are highly dependent on the length and saturation of the fatty acyl chain. nih.gov

Phenyl Esters: Phenyl esters, the class to which this compound belongs, are calamitic (rod-like) molecules. Like cholesteryl esters, they can form spherulites upon crystallization from the melt. acs.org The growth of spherulites involves the nucleation of crystals and subsequent fibrillar growth outwards from the nucleation point. The process is often characterized by non-crystallographic branching, where new fibrils deviate slightly from the parent fibril, eventually filling the spherical volume. researchgate.net

In comparison, the spherulitic crystallization in phenyl esters is generally governed by the packing of relatively simple rod-like molecules, whereas in cholesteryl esters, the process is complicated by the bulky and asymmetric steroid nucleus, which often leads to more complex and frustrated packing arrangements within the crystalline lamellae.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromophenyl 4-bromobenzoate |

| Cholesteryl myristate |

Advanced Spectroscopic and Structural Elucidation of 4 Ethylphenyl 4 Bromobenzoate

Vibrational Spectroscopy Applications in Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the conformational and structural features of molecules by probing their characteristic vibrations.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For an aromatic ester like 4-Ethylphenyl 4-bromobenzoate (B14158574), specific functional groups would exhibit characteristic absorption bands. Key expected absorptions include the C=O (carbonyl) stretching vibration, typically found in the range of 1715-1735 cm⁻¹ for aromatic esters. The exact position can be influenced by conjugation with the aromatic rings. Additionally, strong C-O stretching bands would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings would produce signals in the 1450-1600 cm⁻¹ region. The presence of the bromine atom would result in a C-Br stretching vibration at lower wavenumbers, typically below 600 cm⁻¹.

Infrared (IR) Spectroscopy for Aromatic Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei, primarily ¹H (protons) and ¹³C.

In a ¹H NMR spectrum of 4-Ethylphenyl 4-bromobenzoate, each unique proton environment would produce a distinct signal. The aromatic protons on the two benzene rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the 4-bromobenzoate ring would likely appear as two doublets due to their distinct chemical environments. Similarly, the protons on the 4-ethylphenyl ring would also present as two doublets. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of an ethyl group next to a non-proton-bearing atom. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound would yield a separate signal. The carbonyl carbon of the ester group is highly deshielded and would appear significantly downfield, typically in the 160-170 ppm range. The aromatic carbons would resonate between approximately 120 and 150 ppm, with carbons attached to the bromine and oxygen atoms showing distinct chemical shifts. The carbons of the ethyl group would appear in the upfield region of the spectrum. Quaternary carbons (those without attached protons) usually show weaker signals. google.com

High-Resolution ¹H NMR Spectroscopy

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. google.com If suitable crystals of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information would reveal the molecule's exact conformation, including the dihedral angle between the two aromatic rings. Furthermore, it would elucidate the intermolecular interactions, such as C-H···O or Br···Br contacts, that govern how the molecules pack together in the crystal lattice.

Analysis of Intermolecular Interactions

A detailed analysis of the non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the supramolecular assembly of this compound cannot be provided without experimental crystallographic data.

Dielectric Properties and Molecular Dynamics in Liquid Crystalline States

Dielectric Anisotropy Studies of Phenyl Benzoate (B1203000) Liquid Crystals

The dielectric anisotropy (Δε) of a liquid crystal is a critical parameter that dictates its response to an external electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director). The sign and magnitude of this anisotropy are intrinsically linked to the molecular structure of the mesogenic compound.

Correlation of Molecular Dipole Moment with Dielectric Response

The dielectric response of a liquid crystal is fundamentally governed by its molecular dipole moment. For a phenyl benzoate molecule like 4-Ethylphenyl 4-bromobenzoate (B14158574), the net dipole moment arises from the vector sum of individual bond dipoles. The primary contributors are the ester linking group (-COO-) and the bromo-substituent (-Br) on the phenyl ring. The ester group possesses a significant dipole moment, and the bromine atom, being highly electronegative, creates a strong dipole moment directed along the C-Br bond.

The pairing of molecules due to strong dipole-dipole interactions can also affect the measured dielectric anisotropy. In some cases, antiparallel pairing can lead to a reduction in the effective dielectric anisotropy compared to what would be expected from a simple extrapolation of measurements in dilute solutions.

Frequency and Temperature Dependence of Complex Dielectric Permittivity

The complex dielectric permittivity (ε) is a function of both frequency and temperature, providing deep insights into the molecular dynamics of the liquid crystalline phases. It is expressed as ε(ω) = ε'(ω) - iε''(ω), where ε' is the real part representing the stored energy (dielectric constant), and ε'' is the imaginary part representing the dissipated energy (dielectric loss).

The dielectric permittivity of liquid crystals typically shows a strong dependence on frequency. At low frequencies, both ε∥ and ε⊥ are influenced by ionic conductivity and electrode polarization effects, which can mask the true dielectric response of the liquid crystal molecules. As the frequency increases, these effects diminish. In the kilohertz range, the orientation of the molecules as a whole contributes to the permittivity. At higher frequencies (megahertz to gigahertz), the contribution from the rotation of molecules around their long axis becomes dominant.

Temperature also plays a crucial role. As temperature increases within a mesophase, the increased thermal energy can lead to a decrease in the order parameter, which in turn affects the dielectric anisotropy. The transition temperatures between different mesophases are marked by distinct changes in the dielectric permittivity. For example, a sharp discontinuity in permittivity is often observed at the nematic-isotropic phase transition.

Below is a representative table illustrating the typical frequency and temperature dependence of the real part of the dielectric permittivity (ε') for a phenyl benzoate liquid crystal with positive dielectric anisotropy.

Note: This table is illustrative and based on typical values for phenyl benzoate liquid crystals, not specific experimental data for 4-Ethylphenyl 4-bromobenzoate.

Molecular Mobility and Relaxation Processes in Nematic Phases

Dielectric spectroscopy is a powerful tool for probing the various modes of molecular motion and relaxation processes in the nematic phase of liquid crystals. These relaxation processes are observed as peaks in the dielectric loss spectrum (ε'').

Cooperative Mobility of Mesogenic Units

In the nematic phase, the most significant relaxation process observed in the dielectric spectrum is typically associated with the collective reorientation of the mesogenic units. The rod-like molecules in a nematic phase exhibit a high degree of orientational order. The reorientation of these molecules is a cooperative process, meaning the motion of one molecule is strongly coupled to the motion of its neighbors.

The primary relaxation mode observed in the low-frequency region (typically kHz to MHz range) for ε∥ corresponds to the end-over-end rotation of the molecule around its short axis. This motion is highly hindered due to the nematic potential and is therefore slow. The relaxation associated with the rotation of the molecule around its long axis is much faster and is typically observed at higher frequencies (GHz range). The activation energy for the low-frequency relaxation process can be determined from the temperature dependence of the relaxation frequency and provides information about the height of the potential barrier that hinders the molecular reorientation.

Influence of Substituents on Dielectric Characteristics

The nature and position of substituents on the phenyl benzoate core have a profound impact on the dielectric characteristics of the resulting liquid crystal.

In this compound, the two key substituents are the ethyl group and the bromo group.

The interplay between the electron-donating ethyl group and the electron-withdrawing bromo group, mediated through the phenyl benzoate core, determines the final electronic distribution and, consequently, the net dipole moment and dielectric anisotropy of the molecule. The stability of the mesophases is also affected by these substituents. For example, studies on other phenyl benzoates have shown that the type of terminal substituent (e.g., -NO2, -NCS, -OCF3, -F) has a clear and predictable effect on the clearing points and the stability of the smectic A phase. tandfonline.com

Below is a comparative table illustrating the effect of different terminal substituents on the dielectric anisotropy of a hypothetical phenyl benzoate core.

| Terminal Group (R) | Dipole Moment Contribution | Expected Dielectric Anisotropy (Δε) |

| -C2H5 (Ethyl) | Weakly electron-donating | Small positive |

| -Br (Bromo) | Electron-withdrawing, polarizable | Moderate positive |

| -CN (Cyano) | Strongly electron-withdrawing | Large positive |

| -OCH3 (Methoxy) | Electron-donating, polar | Moderate positive |

Note: This table provides a qualitative comparison based on general principles of physical organic chemistry and liquid crystal science.

Computational Chemistry and Theoretical Investigations of 4 Ethylphenyl 4 Bromobenzoate

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and dynamics simulations are instrumental in studying the physical behavior of large systems, including single-molecule conformational flexibility and the collective behavior of molecules in condensed phases.

Conformational analysis is essential for understanding the three-dimensional structures available to a molecule. For 4-Ethylphenyl 4-bromobenzoate (B14158574), key degrees of freedom include rotation around the ester linkage (C-O bond) and the orientation of the ethyl group. By systematically exploring these rotations, a potential energy surface, or energy landscape, can be generated. acs.orgchemrxiv.org This landscape identifies the low-energy, stable conformations and the energy barriers between them.

Table 1: Representative Torsional Angles and Relative Energies for 4-Ethylphenyl 4-bromobenzoate

Illustrative data showing the results of a typical conformational analysis. Energies are relative to the global minimum energy conformation. Torsional angles (τ) define the rotation around key bonds.

| Conformer | Torsional Angle τ1 (Br-C-C=O) | Torsional Angle τ2 (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~0° | ~180° | 0.00 |

| Local Minimum 1 | ~180° | ~180° | 1.5 |

| Local Minimum 2 | ~0° | ~0° | 2.1 |

| Transition State | ~90° | ~180° | 5.0 |

Molecular dynamics (MD) simulations are a powerful technique for studying the collective behavior of molecules and predicting the formation of condensed phases, such as liquid crystalline phases. aps.orgrug.nl For a rod-like (calamitic) molecule such as this compound, MD simulations can model how an ensemble of these molecules behaves over time at different temperatures and pressures.

These simulations can predict the emergence of ordered phases, like the nematic phase (where molecules have long-range orientational order) or smectic phases (which have both orientational and some positional order). aps.org Key outputs from these simulations include order parameters, diffusion coefficients, and radial distribution functions, which characterize the structure and dynamics of the phase. rug.nl Simulating the system allows for a direct link between molecular structure and macroscopic material properties, and can even be used to interpret experimental data from techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of accuracy for probing the electronic nature of molecules. scispace.comrsc.org These methods are used to calculate fundamental properties that govern a molecule's reactivity, spectroscopy, and intermolecular interactions. unige.ch Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to provide a reliable balance of accuracy and computational cost for organic molecules. acs.orgresearchgate.netnih.gov

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com According to frontier molecular orbital theory, the energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. wikipedia.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the more electron-rich ethylphenyl ring, while the LUMO would likely be centered on the electron-withdrawing bromobenzoate moiety.

Table 2: Calculated Frontier Orbital Energies for this compound

Typical values obtained from DFT (e.g., B3LYP/6-31G(d)) calculations in the gas phase.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be compared directly with experimental data to validate computed structures. acs.orgbohrium.com DFT methods can accurately calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) using techniques like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net Comparing the computed spectrum with the experimental one serves as a stringent test of the accuracy of the calculated molecular geometry. researchgate.netnih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in the assignment of vibrational modes observed experimentally, providing a detailed understanding of the molecule's vibrational dynamics.

Table 3: Comparison of Predicted and Illustrative Experimental NMR Chemical Shifts (δ)

Data illustrates the typical agreement between GIAO-DFT calculated and experimental values.

| Atom Position | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | 165.2 | - |

| C-Br | 129.5 | - |

| Aromatic CH (ortho to Br) | 132.0 | 7.85 |

| Aromatic CH (ortho to Ethyl) | 128.9 | 7.25 |

| Methylene (B1212753) (-CH2-) | 29.1 | 2.70 |

| Methyl (-CH3) | 15.8 | 1.25 |

The molecular dipole moment (μ) is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of electron density. upertis.ac.id Quantum chemical calculations can provide a precise value and vector for the molecular dipole moment. researchgate.net For this compound, a significant dipole moment is expected due to the presence of highly electronegative oxygen and bromine atoms.

Advanced Applications and Future Research Directions in Functional Materials

Potential in Display Technologies and Electro-Optical Devices

The unique ability of liquid crystals to modulate light in response to an electric field is the fundamental principle behind liquid crystal displays (LCDs) and other electro-optical devices. The performance of these devices is intrinsically linked to the chemical structure of the constituent liquid crystal materials. 4-Ethylphenyl 4-bromobenzoate (B14158574), with its rod-like structure composed of two phenyl rings linked by an ester group, is a prototypical calamitic mesogen.

The presence of a terminal bromine atom is a key structural feature. The high atomic mass and large van der Waals radius of bromine can lead to an increase in the polarizability anisotropy of the molecule. This, in turn, can enhance the birefringence (optical anisotropy, Δn) of the nematic phase, a critical parameter for achieving high contrast ratios in display applications. Furthermore, the polar nature of the carbon-bromine bond can influence the dielectric anisotropy (Δε) of the material. A positive Δε is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCD modes, where the liquid crystal directors align parallel to an applied electric field.

Research on structurally similar phenyl benzoate (B1203000) liquid crystals has shown that the interplay between terminal substituents and the core structure is crucial for optimizing electro-optical performance. tno.nlsoton.ac.uk For instance, the relaxation times in the nematic phase, which dictate the switching speed of an LCD, are known to be influenced by the molecular structure. ossila.com While specific data for 4-Ethylphenyl 4-bromobenzoate is not widely published, the properties of analogous compounds suggest its potential utility in electro-optical devices. google.com

Below is a table of representative electro-optical properties for nematic liquid crystals based on phenyl benzoate cores, providing an indication of the expected performance characteristics for this compound.

| Property | Representative Value | Significance in Display Technology |

| Nematic Range | 20-80 °C (Illustrative) | The operational temperature range of the device. |

| Birefringence (Δn) | 0.15 - 0.25 (Illustrative) | Affects the contrast ratio and cell gap. |

| Dielectric Anisotropy (Δε) | +5 to +15 (Illustrative) | Determines the threshold voltage for switching. |

| Rotational Viscosity (γ₁) | 50 - 150 mPa·s (Illustrative) | Influences the response time of the display. |

Note: The values in this table are illustrative and based on typical data for phenyl benzoate liquid crystals. Specific measurements for this compound are required for precise characterization.

Integration in Smart Materials and Sensors

The responsiveness of liquid crystals to external stimuli extends beyond electric fields, opening up possibilities for their use in smart materials and sensors. The ordered yet fluid nature of the liquid crystalline state can be perturbed by temperature, mechanical stress, and the presence of chemical analytes.

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that can be exploited for the rational design of self-assembling systems and for sensing applications. For example, the interaction of the bromine atom with electron-donating species could lead to a change in the liquid crystal phase behavior or its optical properties, forming the basis of a chemical sensor. Research on 4-bromophenyl 4-bromobenzoate has highlighted the importance of intermolecular interactions in determining the material's physical properties. nih.gov

Furthermore, the integration of this compound into polymer networks could lead to the development of smart materials with tunable mechanical or optical properties. For example, polymer-dispersed liquid crystals (PDLCs) containing this compound could be used to create smart windows that switch between transparent and opaque states. The properties of such composites are highly dependent on the interactions between the polymer matrix and the liquid crystal droplets. ossila.com

The potential applications in smart materials are summarized in the table below:

| Application Area | Principle of Operation | Potential Role of this compound |

| Chemical Sensors | Change in LC phase or optical properties upon analyte binding. | The bromobenzoate moiety can act as a recognition site. |

| Thermochromic Materials | Temperature-induced phase transitions leading to color change. | The specific transition temperatures of its mesophases. |

| Smart Windows | Electric field-induced switching of a PDLC film. | Contribution to the electro-optical properties of the LC domains. |

| Flexible Displays | Use of LCs in flexible substrates. | The inherent flexibility of the liquid crystalline state. acs.org |

Development of Novel Brominated Aromatic Ester-Based Liquid Crystals

The study of this compound is part of a broader effort to develop novel liquid crystals with tailored properties. By systematically modifying the structure of brominated aromatic esters, researchers can fine-tune their mesomorphic and physical characteristics.

Key areas of investigation include:

Varying the Alkyl Chain Length: Replacing the ethyl group with longer or shorter alkyl chains would affect the melting point and the type of liquid crystal phases observed. Longer chains tend to promote the formation of more ordered smectic phases. tandfonline.com

Positional Isomerism of the Bromo-substituent: Moving the bromine atom to the meta- or ortho-position on the benzoate ring would significantly alter the molecular shape and dipole moment, leading to drastic changes in liquid crystal behavior.

Introduction of Additional Lateral Substituents: Adding other groups, such as fluorine or methyl, to the phenyl rings can influence the clearing point, viscosity, and dielectric anisotropy of the material. tandfonline.com

The synthesis and characterization of homologous series of such compounds provide valuable structure-property relationships that guide the design of new materials for specific applications. growingscience.com

Exploration of New Synthetic Pathways for Tailored Mesogens

The ability to synthesize complex liquid crystal molecules with high purity and in good yield is crucial for both fundamental research and industrial production. The synthesis of this compound and related mesogens typically involves esterification reactions.

A common synthetic route is the reaction of 4-bromobenzoyl chloride with 4-ethylphenol (B45693) in the presence of a base like pyridine. Alternatively, coupling reactions between 4-bromobenzoic acid and 4-ethylphenol using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Future research in this area is likely to focus on developing more efficient and environmentally friendly synthetic methods. This includes:

Catalytic Methods: The use of novel catalysts to improve reaction rates and yields, and to reduce the amount of waste generated. rsc.org

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for esterification reactions.

Flow Chemistry: Continuous flow reactors offer advantages in terms of scalability, safety, and process control for the synthesis of fine chemicals like liquid crystals.

The exploration of new synthetic methodologies will not only facilitate the production of known mesogens but also enable the creation of novel and more complex molecular architectures with unique properties. prepchem.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Ethylphenyl 4-bromobenzoate in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols or dust. Store the compound away from oxidizers, strong acids/bases, and moisture. Dispose of waste via certified chemical waste handlers. These measures align with safety guidelines for structurally similar brominated aromatic esters .

Q. How can the structure of this compound be confirmed after synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm aromatic protons and ester carbonyl signals.

- IR : Identify ester C=O stretching (~1720 cm) and C-Br vibrations (~500-600 cm).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve atomic-level structure, as demonstrated for related bromophenyl esters .

Q. What synthetic routes are typically used to prepare aryl benzoate esters like this compound?

- Methodological Answer : Common methods include:

- Esterification : React 4-bromobenzoic acid chloride with 4-ethylphenol in anhydrous dichloromethane, using a base (e.g., pyridine) to absorb HCl.

- Catalytic Coupling : Utilize DMAP or HSO as catalysts under reflux. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3). Similar approaches are documented for phenacyl benzoate derivatives .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodological Answer : Systematically vary:

- Temperature : Test reflux vs. room-temperature reactions to balance kinetics and side reactions.

- Solvent Polarity : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

- Catalyst Loading : Titrate DMAP (0.1–10 mol%) to identify optimal efficiency.

- Purification : Use column chromatography with gradient elution or recrystallization from ethanol/water. Contradictory yield data may arise from unoptimized stoichiometry or side reactions (e.g., hydrolysis) .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Cross-validate results using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by comparing experimental vs. calculated spectra.

- 2D NMR : Apply COSY or HSQC to correlate proton and carbon signals.

- Elemental Analysis : Confirm empirical formula accuracy. Inconsistent data may stem from impurities or isomerization, as seen in brominated aromatic systems .

Q. What strategies are effective for studying the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Photolytic Degradation : Expose to UV light (254 nm) and monitor via HPLC for byproducts.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 40°C for 48 hours. Store the compound in dark, airtight containers at –20°C to minimize degradation, as recommended for analogous bromobenzoates .

Q. How do substituents (e.g., bromo, ethyl) influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The electron-withdrawing bromo group deactivates the benzoate ring, directing substitutions to the para-ethylphenyl moiety.

- Nucleophilic Attack : The ester carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), but steric hindrance from the ethyl group may slow reactivity. Compare with methyl or tert-butyl analogs to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.